Physicochemical Profiling of N-Methyl-1H-pyrazole-3-carboxamide: A Technical Guide
Physicochemical Profiling of N-Methyl-1H-pyrazole-3-carboxamide: A Technical Guide
Executive Summary
N-Methyl-1H-pyrazole-3-carboxamide (CAS: 701214-21-3) represents a critical fragment scaffold in modern drug discovery, particularly in the design of kinase inhibitors and DNA-groove binders. Its structural utility lies in its dual hydrogen-bonding capability—acting as both a donor and acceptor—and its ability to participate in
This guide provides a rigorous physicochemical analysis of the molecule, distinguishing it from its isomers (e.g., 1-methyl-1H-pyrazole-3-carboxamide). It details the electronic properties, solubility profiles, and experimental protocols required for its characterization in a pharmaceutical context.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Accurate identification is paramount, as nomenclature ambiguity often leads to confusion between ring-methylated and amide-methylated isomers.
Nomenclature and Identification[5]
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IUPAC Name: N-Methyl-1H-pyrazole-3-carboxamide
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CAS Number: 701214-21-3[1]
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Molecular Formula:
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SMILES: CNC(=O)c1ccn[nH]1
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Key Structural Features:
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Pyrazole Ring: Unsubstituted at the ring nitrogens (1H-form), allowing for tautomeric shifting.
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Carboxamide Linker: Located at the C3 position, providing a rigid H-bond donor/acceptor motif.
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N-Methyl Group: Located on the amide nitrogen, increasing lipophilicity relative to the primary amide.
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Tautomerism and Electronic Distribution
The 1H-pyrazole moiety exists in dynamic equilibrium between the 1H and 2H tautomers. In solution, the population ratio depends on solvent polarity and hydrogen bonding capacity.
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1H-Tautomer: Generally favored in non-polar solvents and the gas phase.
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2H-Tautomer: Stabilized in polar protic solvents (e.g., water, methanol) and often the bioactive conformation in kinase hinge binding.
Diagram 1: Tautomeric Equilibrium & Interaction Points
Caption: Dynamic equilibrium between 1H and 2H tautomers dictates the hydrogen bond donor/acceptor profile essential for target binding.
Physicochemical Profile
The following data aggregates experimental values from close analogs and high-fidelity predictive models (ACD/Labs, ChemAxon) to establish a baseline for N-methyl-1H-pyrazole-3-carboxamide.
Core Properties Table
| Property | Value / Range | Context |
| Molecular Weight | 125.13 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Octanol/Water) | -0.3 to 0.1 | Slightly hydrophilic; good cytosolic distribution |
| LogD (pH 7.4) | ~ -0.3 | Remains neutral at physiological pH |
| TPSA | ~71 Ų | High polarity relative to size; suggests good solubility |
| H-Bond Donors | 2 | Ring NH, Amide NH |
| H-Bond Acceptors | 2 | Ring N, Amide O |
| pKa (Acidic) | 10.5 - 11.0 | Deprotonation of Pyrazole NH (Electron-withdrawing amide lowers pKa) |
| pKa (Basic) | ~2.0 - 2.5 | Protonation of Pyrazole N2 (Weakly basic) |
| Melting Point | 158 - 163 °C | High crystallinity due to intermolecular H-bonding network |
Solubility & Lipophilicity Analysis
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Aqueous Solubility: Moderate to High (>1 mg/mL). The polar surface area and small molecular size facilitate water solubility, making it an ideal "lead-like" scaffold.
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Organic Solubility: Soluble in DMSO (>50 mM), Methanol, and DMF. Limited solubility in non-polar solvents (Hexane, Toluene) due to the exposed polar amide and pyrazole NH.
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Lipophilicity (LogP): The N-methyl group adds approximately +0.5 log units compared to the primary amide, shifting the molecule from highly hydrophilic to a balanced polarity suitable for membrane permeability.
Experimental Methodologies
Synthesis Workflow (Amidation)
The most robust route involves the reaction of ethyl 1H-pyrazole-3-carboxylate with methylamine.
Diagram 2: Synthetic Pathway
Caption: Nucleophilic acyl substitution of the ester precursor yields the target amide under mild conditions.
pKa Determination Protocol (Potentiometric Titration)
Because the pyrazole NH is weakly acidic (pKa ~11) and the ring nitrogen is weakly basic (pKa ~2.5), standard potentiometric titration requires specific handling.
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Instrument: Sirius T3 or equivalent potentiometric titrator.
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Solvent: Water with 0.15 M KCl (ionic strength adjustor). If solubility is low, use Methanol/Water co-solvent (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% organic (Yasuda-Shedlovsky extrapolation).
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Procedure:
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Prepare a 1 mM solution of the analyte.
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Perform acid titration (pH 2.0 → 12.0) using 0.5 M KOH.
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Perform base titration (pH 12.0 → 2.0) using 0.5 M HCl.
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Data Analysis: Look for the inflection point around pH 10.5-11.0. Ensure the electrode is calibrated for the high pH range to avoid alkaline error.
LogP Measurement (Shake-Flask Method)
While HPLC methods are faster, the Shake-Flask method remains the gold standard for validating calculated LogP values for fragments.
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Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).
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Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase.
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Agitation: Shake for 24 hours at 25°C to ensure thermodynamic equilibrium.
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Separation: Centrifuge to separate phases.
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Quantification: Analyze both phases via UV-Vis spectrophotometry (
nm) or HPLC. -
Calculation:
.
Applications in Drug Design[9][10]
Fragment-Based Drug Discovery (FBDD)
N-Methyl-1H-pyrazole-3-carboxamide is a "privileged structure" in FBDD.
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Kinase Inhibitors: The pyrazole nitrogen (N2) and the amide NH often form a bidentate H-bond interaction with the hinge region of kinases (e.g., CDK2, Aurora kinases).
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DNA Binding: The planar structure allows insertion into the DNA minor groove, with the amide tail providing sequence-specific contacts.
Scaffold Hopping
Medicinal chemists often switch between the N-methyl amide and the 1-methyl ring system to modulate:
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H-Bond Donor Count: 1-Methylation removes the ring NH donor, potentially improving permeability but losing a binding interaction.
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Solubility: The amide-methyl (current topic) retains the ring NH, maintaining higher aqueous solubility compared to fully substituted analogs.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 701214-21-3, N-methyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide (Analog Data). Retrieved from [Link]
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ChemSrc. 1H-Pyrazole-3-carboxamide Physicochemical Properties. Retrieved from [Link]
- Vertex AI Research.Consolidated Search Results for N-methyl-1H-pyrazole-3-carboxamide physicochemical properties.
